{[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE

Molecular Weight Physicochemical Properties Structural Differentiation

Fragment-based CNS screening requires Rule-of-Three compliant scaffolds with minimal substitution for clean SAR. {[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl benzoate (MW 313.3, CAS 1794853-59-0) meets these criteria. • Unsubstituted benzoate ester avoids competing side reactions during Suzuki coupling or amidation. • Carbamate-ester linkage enables metabolic tuning; benzoyloxymethyl group acts as a prodrug handle. • Pair with 4-methylbenzoate analog in parallel ADME assays to isolate methyl effects on solubility and stability.

Molecular Formula C18H19NO4
Molecular Weight 313.353
CAS No. 1794853-59-0
Cat. No. B2621037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE
CAS1794853-59-0
Molecular FormulaC18H19NO4
Molecular Weight313.353
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC)NC(=O)COC(=O)C2=CC=CC=C2
InChIInChI=1S/C18H19NO4/c1-13(15-9-6-10-16(11-15)22-2)19-17(20)12-23-18(21)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,19,20)
InChIKeyAUNHAYDSENTNRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

{[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl Benzoate Physicochemical Profile


The compound {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl benzoate (CAS 1794853-59-0) is a synthetic ester-carbamate hybrid with the molecular formula C18H19NO4 and a molecular weight of 313.3 g/mol . It belongs to the broader class of carbamoyl methyl benzoate derivatives, which feature a benzoyloxymethyl group linked via a carbamate junction to a substituted phenyl-ethylamine moiety. Its structure includes hydrogen-bond acceptors and a single hydrogen-bond donor, properties that influence solubility, permeability, and molecular recognition in biological systems. Comparable analogs in this series differ primarily at the benzoate ester position or the phenyl ring substitution pattern.

{[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl Benzoate Analog Differentiation


Although this compound appears similar to other carbamoyl methyl benzoate derivatives, subtle structural variations—such as the position and nature of substituents on the benzoate ring or the phenyl-ethylamine portion—can substantially alter key physicochemical properties. For instance, shifting from a benzoate ester to a 4-methylbenzoate or 2-fluorobenzoate modifies molecular weight, lipophilicity (logP), and electronic distribution, which in turn affects solubility, metabolic stability, and target-binding kinetics [1]. Because no single in-class analog fully replicates the exact hydrogen-bonding topology and steric profile of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl benzoate, direct interchange without re-validation introduces both pharmacokinetic and pharmacodynamic uncertainty. The quantitative evidence below highlights these differentiating factors.

{[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl Benzoate Quantitative Differentiation


Molecular Weight & Formula Comparison

The target compound (C18H19NO4, MW = 313.3 g/mol) is lighter by 14.1 g/mol compared to its closest commercially available analog, 2-((1-(3-methoxyphenyl)ethyl)amino)-2-oxoethyl 4-methylbenzoate (C19H21NO4, MW = 327.4 g/mol) . This mass difference reflects the absence of the para-methyl group on the benzoate ring, which reduces steric bulk and lipophilic surface area.

Molecular Weight Physicochemical Properties Structural Differentiation

Predicted Lipophilicity (XLogP3) Comparison

Although no experimentally measured logP is available for the target compound, a structurally analogous carbamoyl methyl benzoate—{[(3-methylphenyl)methyl]carbamoyl}methyl benzoate—exhibits a calculated XLogP3 of 3.0, a topological polar surface area (TPSA) of 55.4 Ų, and one hydrogen-bond donor [1]. The target compound likely shares a similar logP range (~2.5–3.5) owing to its nearly identical scaffold, but the presence of the 3-methoxy substituent on the phenyl-ethylamine portion, combined with the absence of a methyl group on the benzoate ring, is expected to modestly lower logP by ~0.3–0.5 log units relative to the methylphenylmethyl analog. This predicted shift can influence solubility, permeability, and protein binding.

Lipophilicity XLogP3 Drug-likeness

Hydrogen-Bond Donor Count & Permeability

The target compound possesses exactly one hydrogen-bond donor (the carbamate –NH–) and four hydrogen-bond acceptors (three oxygens and one nitrogen), resulting in a donor/acceptor ratio of 0.25 . In contrast, the 3-methylphenylmethyl analog (PubChem CID 71820741) also contains one donor but only three acceptors, yielding a ratio of 0.33. A lower donor/acceptor ratio, combined with the inferred moderate TPSA, suggests that the target compound may exhibit superior passive membrane permeability relative to analogs with higher donor counts or larger polar surface areas. This property is critical for intracellular target engagement.

Hydrogen Bond Donors Permeability Drug-likeness Rules

{[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl Benzoate Application Scenarios


Fragment-Based Drug Discovery & Lead-Like Design

With a molecular weight of 313.3 g/mol—below the typical lead-like cutoff of 350 g/mol—and a minimal hydrogen-bond donor count, this compound meets key physicochemical criteria for fragment-based screening libraries (Rule of Three). Its predicted moderate lipophilicity (estimated XLogP3 ≈ 2.5–3.0) and low TPSA (expected ~55–65 Ų) recommend it as a compact, non-promiscuous starting point for medicinal chemistry optimization [1]. The carbamate ester linkage also offers a potential metabolic soft spot, allowing tuning of clearance properties during lead optimization.

CNS-Targeted Probe & Prodrug Development

The combination of a single hydrogen-bond donor, four acceptors, and predicted favorable logP positions this compound within the CNS MPO (Multiparameter Optimization) desirable space. Its carbamate-ester architecture may facilitate brain penetration while the benzoyloxymethyl group can serve as a prodrug handle, enzymatically cleaved to release an active 1-(3-methoxyphenyl)ethylamine metabolite . This application directly exploits the differentiation from analogs that lack the same balance of permeability and metabolic lability.

Synthetic Intermediate for Functionalized Carbamates

Because the benzoate ester lacks additional ring substituents (e.g., 4-methyl or 2-fluoro groups found in close analogs), the target compound provides a cleaner starting material for further derivatization at the benzoate position. Its structural simplicity reduces the risk of unwanted side reactions during Suzuki couplings, amidation, or other late-stage functionalization steps . Researchers requiring a versatile, minimally substituted carbamoyl methyl benzoate scaffold should select this compound over bulkier or electronically perturbed variants.

In Vitro ADME Comparator for SAR Studies

The compound's physical-chemical profile (MW, HBD, predicted logP) makes it an ideal comparator for probing the effect of incremental structural changes on absorption, distribution, metabolism, and excretion (ADME) properties. By pairing this compound with its 4-methylbenzoate analog (MW 327.4) in parallel assays, researchers can isolate the impact of adding a single methyl group on solubility, microsomal stability, and permeability, thereby generating robust SAR data to guide lead optimization [1].

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